3-Ethylpyrrolidine-1-carbonyl chloride 3-Ethylpyrrolidine-1-carbonyl chloride
Brand Name: Vulcanchem
CAS No.: 1564971-22-7
VCID: VC5529680
InChI: InChI=1S/C7H12ClNO/c1-2-6-3-4-9(5-6)7(8)10/h6H,2-5H2,1H3
SMILES: CCC1CCN(C1)C(=O)Cl
Molecular Formula: C7H12ClNO
Molecular Weight: 161.63

3-Ethylpyrrolidine-1-carbonyl chloride

CAS No.: 1564971-22-7

Cat. No.: VC5529680

Molecular Formula: C7H12ClNO

Molecular Weight: 161.63

* For research use only. Not for human or veterinary use.

3-Ethylpyrrolidine-1-carbonyl chloride - 1564971-22-7

Specification

CAS No. 1564971-22-7
Molecular Formula C7H12ClNO
Molecular Weight 161.63
IUPAC Name 3-ethylpyrrolidine-1-carbonyl chloride
Standard InChI InChI=1S/C7H12ClNO/c1-2-6-3-4-9(5-6)7(8)10/h6H,2-5H2,1H3
Standard InChI Key OCLSSRUKNJWSPN-UHFFFAOYSA-N
SMILES CCC1CCN(C1)C(=O)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular and Structural Features

3-Ethylpyrrolidine-1-carbonyl chloride belongs to the acyl chloride class, featuring a five-membered pyrrolidine ring with an ethyl substituent at the 3-position and a carbonyl chloride group at the 1-position. The ethyl group introduces steric and electronic effects that modulate the compound’s reactivity compared to unsubstituted pyrrolidine derivatives. The carbonyl chloride group (–COCl) is highly electrophilic, making the compound prone to nucleophilic attacks, a property central to its synthetic utility.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₇H₁₂ClNO
Molecular Weight161.63 g/mol
IUPAC Name3-Ethylpyrrolidine-1-carbonyl chloride
Reactivity ClassAcyl chloride
Key Functional GroupsPyrrolidine ring, –COCl

The compound’s stereoelectronic profile is influenced by the pyrrolidine ring’s puckered conformation, which affects the accessibility of the carbonyl chloride group. This structural arrangement enhances its stability under anhydrous conditions while maintaining high reactivity toward nucleophiles.

Synthesis and Manufacturing Protocols

Primary Synthetic Routes

The synthesis of 3-ethylpyrrolidine-1-carbonyl chloride typically proceeds via two methods, both involving the conversion of 3-ethylpyrrolidine-1-carboxylic acid into its corresponding acyl chloride.

Table 2: Comparison of Synthesis Methods

MethodReagentConditionsYield Considerations
1Phosgene (COCl₂)Anhydrous, inert atmosphereHigh purity, but phosgene’s toxicity requires stringent safety measures
2Thionyl chloride (SOCl₂)Reflux, moisture-freeLower toxicity, but residual thionyl chloride may require purification

Method 1: Phosgene-Mediated Synthesis
3-Ethylpyrrolidine-1-carboxylic acid reacts with phosgene in dichloromethane under an inert nitrogen or argon atmosphere. The reaction proceeds at room temperature, with pyridine often added to neutralize released HCl. This method yields high-purity product but demands specialized equipment to handle phosgene’s extreme toxicity.

Method 2: Thionyl Chloride Route
Heating 3-ethylpyrrolidine-1-carboxylic acid with excess thionyl chloride under reflux conditions (70–80°C) produces the acyl chloride. The reaction is quenched by distilling off unreacted SOCl₂ under reduced pressure. While safer than phosgene, this method may leave trace SOCl₂, necessitating additional purification steps.

Industrial-Scale Considerations

Large-scale production requires closed systems to prevent moisture ingress and HCl release. Continuous distillation units are employed to isolate the product, with yields exceeding 85% under optimized conditions. Quality control via NMR and HPLC ensures compliance with pharmaceutical-grade standards.

Chemical Reactivity and Reaction Mechanisms

Nucleophilic Acyl Substitution

The carbonyl chloride group undergoes rapid substitution with nucleophiles such as amines and alcohols. For example, reaction with primary amines yields substituted amides:

3-Ethylpyrrolidine-1-carbonyl chloride+R-NH23-Ethylpyrrolidine-1-carboxamide+HCl\text{3-Ethylpyrrolidine-1-carbonyl chloride} + \text{R-NH}_2 \rightarrow \text{3-Ethylpyrrolidine-1-carboxamide} + \text{HCl}

Triethylamine is commonly used to scavenge HCl, driving the reaction to completion.

Hydrolysis Reactions

Controlled hydrolysis produces 3-ethylpyrrolidine-1-carboxylic acid, a process modulated by pH:

–COCl+H2Oacidic/base–COOH+HCl\text{–COCl} + \text{H}_2\text{O} \xrightarrow{\text{acidic/base}} \text{–COOH} + \text{HCl}

In acidic conditions, protonation of the carbonyl oxygen accelerates water attack, while basic conditions deprotonate the nucleophile, enhancing reactivity.

Friedel-Crafts Acylation

In the presence of Lewis acids like AlCl₃, the compound acylates aromatic rings, forming ketones. This reaction is pivotal in synthesizing aryl-pyrrolidine hybrids for materials science applications:

Ar–H+3-Ethylpyrrolidine-1-carbonyl chlorideAlCl3Ar–CO–(pyrrolidine)+HCl\text{Ar–H} + \text{3-Ethylpyrrolidine-1-carbonyl chloride} \xrightarrow{\text{AlCl}_3} \text{Ar–CO–(pyrrolidine)} + \text{HCl}

Applications in Scientific Research

Pharmaceutical Development

The compound’s acyl chloride group facilitates rapid conjugation with hydroxyl or amine-containing drug molecules. For instance, it is used to synthesize prodrugs of camptothecin analogs, enhancing water solubility and bioavailability.

Table 3: Representative Pharmaceutical Applications

ApplicationTarget MoleculeOutcome
Prodrug synthesisAnticancer agentsImproved pharmacokinetics
Peptide modificationEnzyme inhibitorsEnhanced target binding affinity

Materials Science

In polymer chemistry, 3-ethylpyrrolidine-1-carbonyl chloride serves as a crosslinker for polyamides and polyesters. Its ethyl group reduces crystallinity, yielding flexible polymers with high thermal stability.

Biochemical Reagents

Researchers employ the compound to modify proteins and enzymes, enabling studies on active-site interactions. For example, acylating lysine residues helps map enzyme-substrate binding regions.

HazardPrecautionary Measure
CorrosivenessNitrile gloves, face shield, fume hood use
Moisture reactivityStorage under nitrogen with desiccants
HCl gas releaseScrubbers to neutralize acidic vapors

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